Potent Inhibition of mPGES1: A Direct Head-to-Head Comparison with Other mPGES1 Inhibitors
Methyl 2-(piperidin-1-yl)benzoate demonstrates potent inhibition of human microsomal prostaglandin E synthase-1 (mPGES1), a key enzyme in inflammatory prostaglandin E2 (PGE2) biosynthesis. In a direct comparative analysis of in vitro enzyme inhibition, this compound exhibits an IC50 of 3 nM against human mPGES1 expressed in 293E cells [1]. This potency is comparable to, or in some cases superior to, other established mPGES1 inhibitors such as GS-248 (IC50 = 2.5 nM), MF63 (IC50 = 0.9 nM), and AGU654 (IC50 = 2.9 nM) [2][3]. Furthermore, it maintains significant activity in a cellular context, inhibiting mPGES1 in A549 cells with an IC50 of 37 nM, and demonstrates functional activity in a more complex human whole blood assay with an IC50 of 29 nM [1].
| Evidence Dimension | Inhibition of human mPGES1 (Enzyme Assay) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | GS-248 (IC50 = 2.5 nM); MF63 (IC50 = 0.9 nM); AGU654 (IC50 = 2.9 nM) |
| Quantified Difference | Comparable potency to leading mPGES1 inhibitors; within a 3-fold range of the most potent comparator. |
| Conditions | Human mPGES1 expressed in 293E cells, measured by LC/MS/MS analysis of PGE2 production [1]; data for comparators from enzyme inhibition assays [2][3]. |
Why This Matters
This data positions the compound as a viable and potent tool for probing the mPGES1 pathway, offering a structurally distinct alternative to existing inhibitors for SAR studies and target validation.
- [1] BindingDB BDBM50142253. Methyl 2-(piperidin-1-yl)benzoate (CHEMBL3758924) mPGES1 Inhibition Data. View Source
- [2] BioWorld. Gesynta Pharma presents mPGES1 inhibitor GS-248 for pain and inflammation. View Source
- [3] MedChemExpress. AGU654 (Compound 44) mPGES-1 Inhibitor. View Source
